N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N'-[2-(trifluoromethoxy)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea: is a complex organic compound that features a triazolopyridine moiety and a trifluoromethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring.
Attachment of the Ethyl Group: The ethyl group is introduced through alkylation reactions.
Formation of the Urea Linkage: The final step involves the reaction of the triazolopyridine derivative with a trifluoromethoxyphenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety.
Reduction: Reduction reactions can also occur, potentially affecting the urea linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of particular interest.
Medicine
In medicinal chemistry, N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine moiety may bind to specific sites on these targets, modulating their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-phenylurea
- N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(methoxy)phenyl]urea
Uniqueness
Compared to similar compounds, N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N’-[2-(trifluoromethoxy)phenyl]urea is unique due to the presence of the trifluoromethoxy group. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, stability, and reactivity.
Eigenschaften
Molekularformel |
C16H14F3N5O2 |
---|---|
Molekulargewicht |
365.31 g/mol |
IUPAC-Name |
1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-[2-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C16H14F3N5O2/c17-16(18,19)26-12-6-2-1-5-11(12)21-15(25)20-9-8-14-23-22-13-7-3-4-10-24(13)14/h1-7,10H,8-9H2,(H2,20,21,25) |
InChI-Schlüssel |
XZXPQQLNVUIEAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=NN=C3N2C=CC=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.